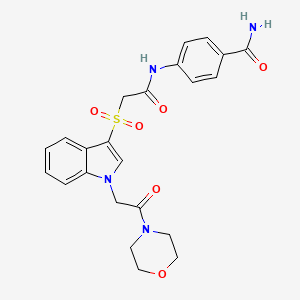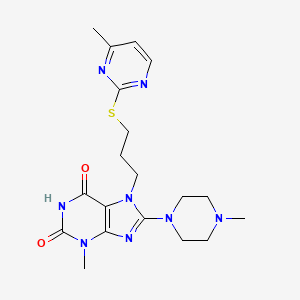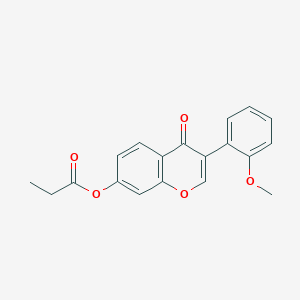
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its chromen-4-one core structure, which is substituted with a 2-methoxyphenyl group and a propanoate ester group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.
Introduction of the 2-methoxyphenyl group: This step involves the use of a suitable electrophilic aromatic substitution reaction, where the chromen-4-one core is reacted with 2-methoxyphenyl halide in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the chromen-4-one derivative with propanoic acid or its derivatives under acidic conditions to form the desired ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields.
科学研究应用
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is used in cell culture studies to investigate its effects on cellular pathways and gene expression.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, due to its ability to modulate specific molecular targets and pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved may vary depending on the specific biological context and experimental conditions.
相似化合物的比较
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate can be compared with other chromen-4-one derivatives, such as:
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate: Similar structure but with a different substitution pattern on the phenyl ring.
3-(2-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl propanoate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester group instead of a propanoate group.
The uniqueness of this compound lies in its specific substitution pattern and ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-18(20)24-12-8-9-14-17(10-12)23-11-15(19(14)21)13-6-4-5-7-16(13)22-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTIYLHGIWQCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
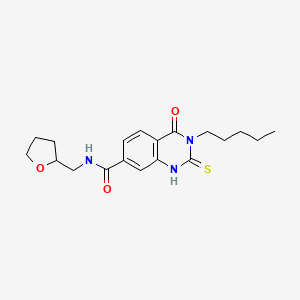
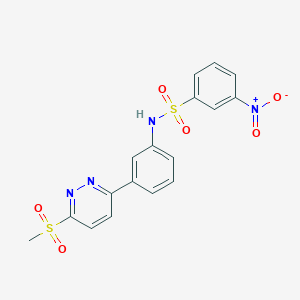
![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)
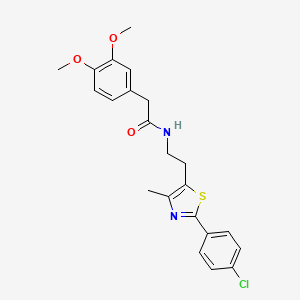
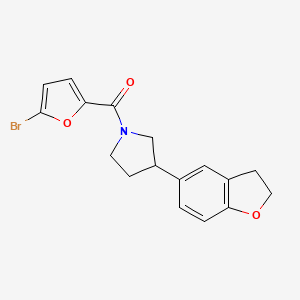
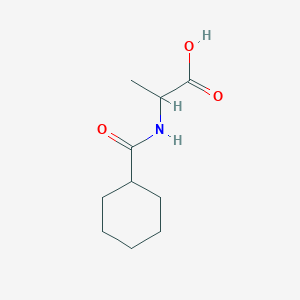
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)
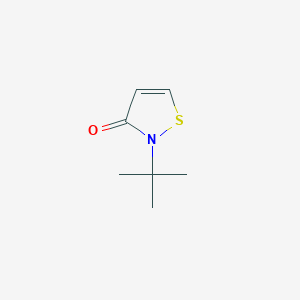
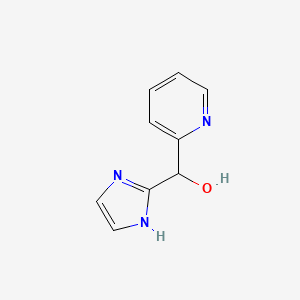
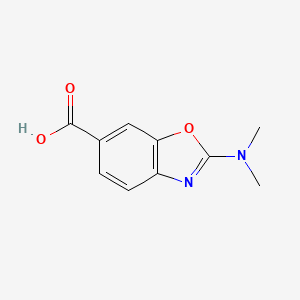
![2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518681.png)
